2-Chloro-5-(dimethylamino)quinoline-8-carbaldehyde
Description
2-Chloro-5-(dimethylamino)quinoline-8-carbaldehyde is a halogenated quinoline derivative featuring a dimethylamino group at position 5, a chlorine atom at position 2, and an aldehyde functional group at position 6. Quinoline derivatives are widely studied for their diverse applications in medicinal chemistry, materials science, and coordination chemistry due to their structural versatility and electronic properties. The aldehyde group at position 8 makes this compound a reactive intermediate for synthesizing more complex molecules, such as Schiff bases or coordination complexes. The dimethylamino group enhances solubility in polar solvents and may influence electronic properties through resonance effects .
Properties
CAS No. |
141740-53-6 |
|---|---|
Molecular Formula |
C12H11ClN2O |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
2-chloro-5-(dimethylamino)quinoline-8-carbaldehyde |
InChI |
InChI=1S/C12H11ClN2O/c1-15(2)10-5-3-8(7-16)12-9(10)4-6-11(13)14-12/h3-7H,1-2H3 |
InChI Key |
GAOLLAZIGCFQFX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C2C=CC(=NC2=C(C=C1)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(dimethylamino)quinoline-8-carbaldehyde typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using the Skraup reaction, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Dimethylamino Substitution: The dimethylamino group can be introduced through nucleophilic substitution reactions using dimethylamine.
Formylation: The formyl group can be introduced using the Vilsmeier-Haack reaction, which involves the reaction of the quinoline derivative with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of 2-Chloro-5-(dimethylamino)quinoline-8-carbaldehyde follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(dimethylamino)quinoline-8-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Dimethylamine, thiols, alkoxides
Condensation: Amines, hydrazines
Major Products
Oxidation: 2-Chloro-5-(dimethylamino)quinoline-8-carboxylic acid
Reduction: 2-Chloro-5-(dimethylamino)quinoline-8-methanol
Substitution: Various substituted quinoline derivatives
Condensation: Imines, hydrazones
Scientific Research Applications
2-Chloro-5-(dimethylamino)quinoline-8-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of fluorescent dyes and sensors due to its photophysical properties.
Biological Research: It is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(dimethylamino)quinoline-8-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The chloro and dimethylamino groups can enhance its binding affinity and selectivity towards certain biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Chloroquinoline-8-carbaldehyde
- Structure: Lacks the dimethylamino group at position 5, replaced by a hydrogen atom.
- Molecular Formula: C₁₀H₆ClNO.
- Molecular Weight : 191.61 g/mol .
- The aldehyde group at position 8 remains reactive, making it useful for similar synthetic applications.
- Applications : Primarily used as a laboratory intermediate for coupling reactions or metal coordination .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde
- Structure: Features a boronate ester group at position 5 instead of dimethylamino or chlorine.
- Molecular Formula: C₁₆H₁₈BNO₃.
- Key Differences :
- Applications : Critical in pharmaceutical and materials research for constructing complex aromatic systems .
8-Chloro-2-methylquinolin-5-amine
- Structure: Substitutes the aldehyde at position 8 with a chlorine atom and adds a methyl group at position 2. The dimethylamino group is replaced by an amine at position 3.
- Molecular Formula : C₁₀H₉ClN₂.
- Molecular Weight : 192.64 g/mol .
- Key Differences: The amine group at position 5 may engage in hydrogen bonding, altering biological activity compared to the dimethylamino group. The absence of the aldehyde limits its use in condensation reactions.
5-(Chloromethyl)quinolin-8-yl Acetate
- Structure : Contains a chloromethyl group at position 5 and an acetate ester at position 7.
- Key Differences: The acetate ester at position 8 is less reactive than an aldehyde, requiring hydrolysis for further modification. The chloromethyl group offers a site for nucleophilic substitution reactions, differing from the dimethylamino group’s electronic effects .
- Applications: Serves as a precursor for synthesizing 8-hydroxyquinoline derivatives, which are prominent in metal chelation studies .
Comparative Analysis Table
Research Findings and Implications
- Reactivity : The aldehyde group at position 8 is a common feature across derivatives, enabling Schiff base formation or metal coordination. However, boronate or chloromethyl groups expand synthetic versatility .
- Biological Activity: While SABA1 (a related sulfonamidobenzamide-quinoline hybrid) shows antimicrobial activity (MIC 0.45–0.9 mM), the dimethylamino and aldehyde groups in the target compound may offer distinct mechanisms of action .
Biological Activity
2-Chloro-5-(dimethylamino)quinoline-8-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C12H10ClN2O
Molecular Weight : 234.67 g/mol
IUPAC Name : 2-Chloro-5-(dimethylamino)quinoline-8-carbaldehyde
CAS Number : 141740-53-6
The compound features a quinoline ring system with a chloro group at the 2-position and a dimethylamino group at the 5-position, alongside an aldehyde functional group at the 8-position. This unique arrangement contributes to its biological activity.
Antimicrobial Properties
Research indicates that 2-Chloro-5-(dimethylamino)quinoline-8-carbaldehyde exhibits promising antimicrobial activity against various bacterial strains. A study by Nandhakumar et al. highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against breast and colon cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest. A notable study reported that treatment with the compound led to a significant reduction in cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HT-29 (Colon Cancer) | 20 |
The biological activity of 2-Chloro-5-(dimethylamino)quinoline-8-carbaldehyde is attributed to several mechanisms:
- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.
- Metal Chelation : It exhibits chelating properties that can inhibit metalloproteins essential for microbial survival.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
Case Studies
- Antimicrobial Study : In a controlled experiment, the compound was tested against a panel of bacteria using agar diffusion methods. Results showed clear zones of inhibition, indicating effective antimicrobial activity.
- Cancer Cell Line Study : A study involving MCF-7 cells treated with varying concentrations of the compound revealed dose-dependent cytotoxicity, with morphological changes consistent with apoptosis observed under microscopy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
